1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium hexafluorophosphate(V)
Description
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium hexafluorophosphate(V) is a cationic imidazolium salt paired with the hexafluorophosphate (PF₆⁻) anion. This compound belongs to the family of dihydroimidazolium ionic liquids, characterized by a partially saturated imidazole ring with substituents at the nitrogen positions. The methyl and propyl groups at the N1 and N3 positions, respectively, influence its solubility, thermal stability, and reactivity. Such compounds are often synthesized via alkylation of imidazole precursors followed by anion exchange with NH₄PF₆, as seen in analogous syntheses (e.g., 3,3′-diisopropyl derivatives in ) .
However, its solubility profile may vary significantly; for example, structurally related imidazolium salts exhibit poor solubility in polar aprotic solvents like DMF unless modified with acidic additives () .
Properties
Molecular Formula |
C7H15F6N2P |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C7H14N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h5-6H,3-4,7H2,1-2H3;/q;-1/p+1 |
InChI Key |
WSQGDTFNZPZTHQ-UHFFFAOYSA-O |
Canonical SMILES |
CCCN1C[NH+](C=C1)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Solubility and Solvent Compatibility
- Aromatic vs. Dihydroimidazolium Cores : Fully aromatic imidazolium salts (e.g., BMIM-PF₆) exhibit superior solubility in polar solvents like DMF and acetonitrile compared to dihydroimidazolium derivatives. For instance, BMIM-PF₆ is fully miscible in DMF, while dihydroimidazolium salts may require co-solvents or acidic additives (e.g., TFA in DMSO) to dissolve .
- Alkyl Chain Effects: Increasing alkyl chain length (e.g., octyl or heptyl substituents) reduces polarity, enhancing compatibility with nonpolar solvents. The propyl group in the target compound balances moderate hydrophobicity and solubility .
Thermal and Chemical Stability
- Dihydroimidazolium salts generally exhibit lower thermal stability than aromatic counterparts due to ring saturation. For example, BMIM-PF₆ decomposes above 300°C, while dihydroimidazolium derivatives may degrade at ~200°C .
- The hexafluorophosphate anion contributes to electrochemical stability across all compounds, making them suitable for battery electrolytes or catalytic systems .
Q & A
Basic Research Questions
Q. What methodological steps are recommended for synthesizing 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium hexafluorophosphate(V) with high purity?
- Answer : The synthesis typically involves alkylation of the imidazole precursor followed by anion exchange. For example:
React 1-methylimidazole with propyl bromide in acetonitrile under reflux (24–48 hours) to form the imidazolium bromide intermediate.
Perform anion exchange using ammonium hexafluorophosphate (NH₄PF₆) in aqueous or methanol solution.
Purify via recrystallization from acetonitrile/ethyl acetate mixtures. Key parameters include stoichiometric control (e.g., 1:1.2 molar ratio for alkylation) and inert atmosphere to prevent hydrolysis of PF₆⁻ .
- Validation : Monitor reaction progress via ¹H NMR (disappearance of imidazole protons at δ 7.4–7.6 ppm) and confirm PF₆⁻ incorporation via IR (strong absorption at 820–840 cm⁻¹ for ν(P-F)) .
Q. How can single crystals suitable for X-ray diffraction be obtained for this ionic liquid?
- Answer : Slow evaporation of a polar aprotic solvent (e.g., acetonitrile or methanol) at 4°C is effective. For meta-xylyl-linked analogs, layered diffusion of diethyl ether into a saturated acetonitrile solution produces diffraction-quality crystals. Include 5–10% DMSO to enhance crystal stability .
- Troubleshooting : If crystallization fails, consider seeding with structurally similar imidazolium salts or using anti-solvents like hexane .
Advanced Research Questions
Q. How can SHELXL be utilized to refine crystal structures with disordered PF₆⁻ anions or solvent molecules?
- Answer : SHELXL handles disorder via PART instructions and free-variable constraints. For PF₆⁻ disorder:
Split the anion into two or three orientations with occupancy summing to 1.
Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry.
Refine anisotropic displacement parameters (ADPs) for major components only.
- Case Study : In a triclinic analog (P1 space group), SHELXL achieved R₁ = 0.047 by modeling PF₆⁻ as two overlapping octahedra (50:50 occupancy) .
- Validation : Check residual electron density maps (e.g., peak < 1 e⁻/ų) and validate using Hirshfeld surface analysis .
Q. What strategies resolve contradictions between NMR and X-ray data for structural confirmation?
- Answer :
- NMR-X-ray mismatch : For dynamic species (e.g., rotational isomers), variable-temperature NMR (VT-NMR) can identify coexisting conformers. Compare NOESY cross-peaks with X-ray-derived distances .
- Cation-anion interactions : Solid-state ¹⁹F NMR clarifies PF₆⁻ mobility discrepancies between solution (fast exchange) and crystal (static) states. For example, crystalline analogs show distinct ¹⁹F signals split by ~10 ppm due to anion-cation packing .
Q. How to address low catalytic activity in applications due to impurities or hydration?
- Answer :
Purification : Use column chromatography (silica gel, eluent: CH₃CN/CH₂Cl₂ 3:7) to remove unreacted alkyl halides.
Drying : Activate under high vacuum (10⁻³ mbar) at 80°C for 48 hours. Monitor water content via Karl Fischer titration (<50 ppm).
Characterization : Electrospray ionization mass spectrometry (ESI-MS) detects trace bromide impurities ([M-PF₆]⁺ peaks at m/z 157.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
